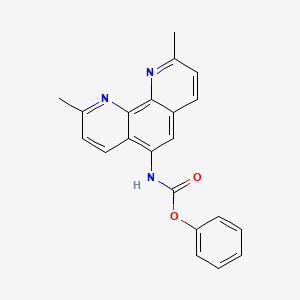
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is a chemical compound with the molecular formula C21H17N3O2 It is known for its unique structure, which combines a phenyl group with a 2,9-dimethyl-1,10-phenanthroline moiety through a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate typically involves the reaction of 2,9-dimethyl-1,10-phenanthroline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting metal-dependent biological processes.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate involves its ability to coordinate with metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable complexes with metals such as copper, iron, and zinc. These metal complexes can then participate in various biochemical and catalytic processes, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A related compound without the carbamate linkage, used primarily as a ligand in coordination chemistry.
Phenyl carbamate: A simpler carbamate compound, lacking the phenanthroline moiety.
1,10-Phenanthroline: A parent compound of the phenanthroline family, widely used in coordination chemistry.
Uniqueness
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is unique due to its combination of a phenyl group, a carbamate linkage, and a 2,9-dimethyl-1,10-phenanthroline moiety. This structure imparts specific chemical properties and reactivity, making it distinct from other related compounds. Its ability to form stable metal complexes and participate in various chemical reactions highlights its versatility and potential for diverse applications.
特性
CAS番号 |
376649-62-6 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC名 |
phenyl N-(2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-10-15-12-18(24-21(25)26-16-6-4-3-5-7-16)17-11-9-14(2)23-20(17)19(15)22-13/h3-12H,1-2H3,(H,24,25) |
InChIキー |
GHNBRTZTYAICKU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)NC(=O)OC4=CC=CC=C4)C=CC(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


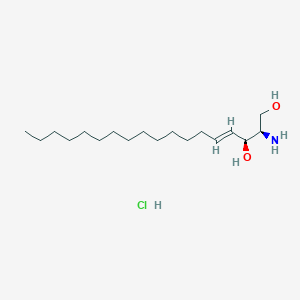

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
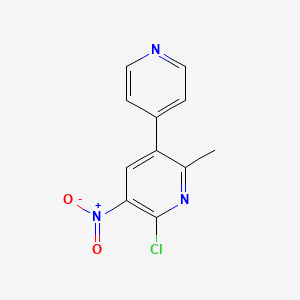

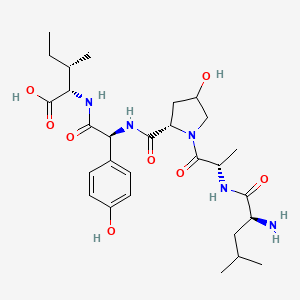
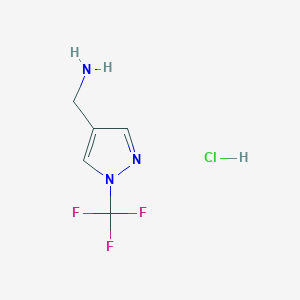

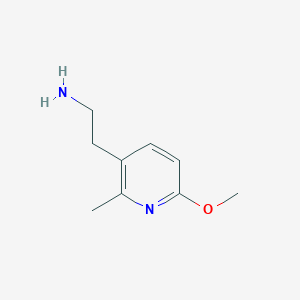

![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)


